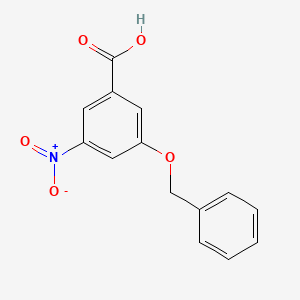

3-(Benzyloxy)-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTSWCNROROQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80708971 | |

| Record name | 3-(Benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63660-02-6 | |

| Record name | 3-(Benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Benzyloxy 5 Nitrobenzoic Acid and Its Analogs

Retrosynthetic Analysis and Precursor Identification

A critical first step in designing a viable synthesis is the process of retrosynthesis, which involves mentally deconstructing the target molecule to identify logical precursors. For 3-(Benzyloxy)-5-nitrobenzoic acid, this analysis points to readily available starting materials that can be efficiently converted to the desired product.

Utilization of 3-Hydroxy-5-nitrobenzoic Acid as a Key Starting Material

A primary and logical precursor for the synthesis of this compound is 3-Hydroxy-5-nitrobenzoic acid. sigmaaldrich.comnih.gov This compound already possesses the core benzoic acid structure with the nitro group and a hydroxyl group at the required positions. The synthesis then simplifies to the targeted alkylation of the phenolic hydroxyl group with a benzyl (B1604629) group. This approach is advantageous as it avoids the need for nitration at a later stage, which can sometimes lead to mixtures of isomers and require stringent control of reaction conditions. truman.edu

| Starting Material | Chemical Formula | Molecular Weight | CAS Number |

| 3-Hydroxy-5-nitrobenzoic acid | C₇H₅NO₅ | 183.12 g/mol | 78238-14-9 |

Classical and Modern Synthetic Routes

The construction of this compound and its derivatives can be achieved through various synthetic pathways, ranging from traditional multi-step sequences to more modern, optimized protocols.

Multi-Step Synthesis Pathways

A common approach to synthesizing substituted benzoic acids involves a sequence of reactions, often starting from a simple, commercially available aromatic compound. chemrxiv.org One general strategy involves the nitration of a substituted benzoic acid. truman.eduorgsyn.org For example, the nitration of 3-(benzyloxy)benzoic acid with a mixture of concentrated sulfuric and nitric acid can yield this compound. This reaction requires careful temperature control to prevent over-nitration. truman.edu

A more elaborate multi-step synthesis might involve building the molecule from a different precursor. For example, a synthetic route to 3-nitro-4-methoxybenzoic acid starts from o-nitroanisole, which is first converted to 3-nitro-4-methoxybenzyl chloride and then oxidized to the final benzoic acid. google.com This highlights the versatility of multi-step syntheses in accessing a wide range of substituted benzoic acids. chemrxiv.org

Esterification Protocols and Optimization

Esterification is a fundamental reaction in organic synthesis, often used to protect the carboxylic acid functionality or to create ester derivatives as the final target. In the context of this compound analogs, the esterification of the carboxylic acid or a precursor like 3-hydroxy-5-nitrobenzoic acid is a key step.

The classic Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method. truman.edu However, for more sensitive substrates or to achieve higher yields under milder conditions, other reagents have been developed. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common and effective method for esterification. jocpr.com Another approach utilizes N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under neat conditions. nih.gov

| Esterification Reagent/Catalyst | Typical Reaction Conditions | Notes |

| Strong Acid (e.g., H₂SO₄) | Refluxing with excess alcohol | Classic Fischer esterification |

| DCC/DMAP | Room temperature or slightly elevated | Mild conditions, high yields |

| N-bromosuccinimide (NBS) | Neat, 70°C | Metal-free, efficient for various acids |

Benzyloxy Group Installation Methods

The introduction of the benzyloxy group is a pivotal step in the synthesis of this compound from 3-hydroxy-5-nitrobenzoic acid. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.

The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate, sodium hydride, or potassium tert-butoxide. The solvent is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Alternatively, the benzyloxy group can be introduced as part of a protecting group strategy for hydroxyl groups. Benzyl ethers are stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis, making them a versatile choice for protecting hydroxyl groups during a multi-step synthesis. wikipedia.org Photocleavable protecting groups, such as those derived from 2-nitrobenzyl alcohol, offer another method for introducing and later removing a benzylic-type ether under neutral conditions using light. thieme-connect.deacs.org

Directed Nitration Procedures and Regioselectivity Considerations

The primary route to this compound involves the electrophilic nitration of 3-(benzyloxy)benzoic acid. This reaction's success hinges on the careful control of regioselectivity, which is dictated by the electronic effects of the existing substituents on the benzene (B151609) ring: the benzyloxy group and the carboxylic acid group.

The benzyloxy group (-OCH₂Ph) is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance. This increases the electron density at the positions ortho (2- and 6-) and para (4-) to the benzyloxy group, making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, thus directing incoming electrophiles to the meta positions (2- and 6- relative to the carboxyl group).

In the case of 3-(benzyloxy)benzoic acid, the directing effects of the two substituents are cooperative. The positions ortho to the benzyloxy group are 2 and 4, and the para position is 6. The positions meta to the carboxylic acid group are 5. The nitration predominantly occurs at the 5-position. This is because the 5-position is para to the strongly activating benzyloxy group and is not sterically hindered. The ortho positions to the benzyloxy group (2 and 4) are also activated, but the 5-position is electronically favored. The reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to prevent over-nitration. rsc.org The regioselectivity of the nitration of substituted benzoic acids is a well-established principle in organic synthesis, with the directing influence of the substituents playing a crucial role in the outcome of the reaction. nih.govlibretexts.org

Deprotection Strategies for Subsequent Transformations

The benzyl group in this compound serves as a protecting group for the hydroxyl functionality. Its stability under the acidic conditions of nitration makes it an ideal choice. However, for subsequent synthetic transformations, such as the modification of the carboxylic acid or the nitro group, the removal of the benzyl group may be necessary.

The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. This process involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297). This method is highly efficient and clean, with the by-product being toluene (B28343), which is easily removed.

It is important to note that catalytic hydrogenation will also reduce the nitro group to an amino group. This can be a desirable transformation if the target molecule is the corresponding 3-amino-5-hydroxybenzoic acid derivative. If selective deprotection of the benzyl group without affecting the nitro group is required, alternative methods would need to be employed, though these are less common for this specific substrate. The ease of removal of the benzyl group via hydrogenation makes it a strategic choice in multi-step syntheses.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of this compound and its analogs, offering improvements in reaction times, yields, and safety profiles.

Microwave-Promoted Synthesis for Related Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. ajrconline.orgproquest.com This technique has been successfully applied to the synthesis of N-arylanthranilic acids, which are analogs of the reduced form of this compound. In a typical procedure, an anthranilic acid is coupled with an aryl bromide under microwave irradiation, often in the presence of a copper catalyst (Ullmann condensation). scienceopen.comscielo.briaea.org The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scielo.br

For instance, the microwave-promoted Ullmann coupling of various anthranilic acids with aryl bromides has been reported to give N-arylanthranilic acids in good to excellent yields. scielo.br This methodology could be extrapolated to the synthesis of analogs of 3-amino-5-benzyloxybenzoic acid by coupling it with various aryl halides.

Table 1: Microwave-Promoted Synthesis of N-Arylanthranilic Acids

| Anthranilic Acid | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 2-Aminobenzoic acid | 1-Bromo-3-methoxybenzene | 2-((3-Methoxyphenyl)amino)benzoic acid | 85 |

| 2-Amino-5-nitrobenzoic acid | 1-Bromo-4-methylbenzene | 2-((4-Methylphenyl)amino)-5-nitrobenzoic acid | 92 |

Continuous-Flow Hydrogenation Protocols in Analog Preparation

Continuous-flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. almacgroup.com The hydrogenation of nitroaromatics to their corresponding anilines is a key transformation in the preparation of analogs of this compound, and continuous-flow protocols have been developed to enhance the safety and efficiency of this reaction. almacgroup.comgoogle.com

In a continuous-flow setup, a solution of the nitroaromatic compound is passed through a heated tube packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C). almacgroup.comresearchgate.net The use of a packed-bed reactor allows for excellent mixing of the substrate, hydrogen gas, and catalyst, leading to rapid reaction rates and high conversions. This method also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize by-product formation. almacgroup.comresearchgate.net

Table 2: Continuous-Flow Hydrogenation of Nitrobenzoic Acids

| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | 5% Pd/C | 80 | 10 | >99 |

| 3-Nitrobenzoic acid | 5% Pd/C | 80 | 10 | >99 |

This technology is directly applicable to the reduction of the nitro group in this compound to produce 3-amino-5-(benzyloxy)benzoic acid in a safe, efficient, and scalable manner.

Ullmann Condensation in N-Arylanthranilic Acid Synthesis

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It is particularly valuable for the synthesis of N-arylanthranilic acids, which are important pharmacophores. Traditionally, these reactions require high temperatures and long reaction times. wikipedia.org However, modern modifications, including the use of microwave irradiation as discussed previously, have made this reaction more practical.

The reaction involves the coupling of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org For example, the synthesis of N-phenylanthranilic acid can be achieved by reacting 2-chlorobenzoic acid with aniline. wikipedia.org In the context of this compound, its reduced and deprotected analog, 3-amino-5-hydroxybenzoic acid, could be coupled with various aryl halides to generate a library of N-aryl-3-amino-5-hydroxybenzoic acid derivatives. The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide can accelerate the reaction. wikipedia.org

Acyl Chloride Formation and Amide Coupling Reactions

The carboxylic acid functionality of this compound can be readily converted into an acyl chloride, a highly reactive intermediate that can be used to synthesize a wide range of amide derivatives. fishersci.itlibretexts.org The formation of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itreddit.com

Once the acyl chloride is formed, it can be reacted with a primary or secondary amine in the presence of a base to yield the corresponding amide. This reaction, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for amide bond formation. fishersci.ityoutube.com The base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid that is formed as a by-product. fishersci.it

This two-step procedure allows for the synthesis of a diverse array of amides from this compound, which is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound. google.comnih.gov

Chemical Reactivity and Transformation Pathways

Reduction Reactions of the Nitro Group to Amino Functionalities

The nitro group of 3-(Benzyloxy)-5-nitrobenzoic acid can be readily reduced to an amino group, yielding 3-amino-5-(benzyloxy)benzoic acid. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The reduction can be achieved through several methods, most commonly via catalytic hydrogenation or by using chemical reducing agents. masterorganicchemistry.com

Catalytic hydrogenation involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective for this conversion. masterorganicchemistry.comwikipedia.org This method is often preferred for its clean reaction profile and high yields. For instance, the hydrogenation of nitrobenzoic acids can be carried out in an aqueous solution of their alkali metal salts at a controlled pH of 5 to 7 and under moderate hydrogen pressure (<100 psig). google.com

Alternatively, chemical reduction provides a range of options. A widely used method is the reaction with metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in an acidic aqueous or alcoholic solution is particularly effective for reducing aromatic nitro compounds without affecting other sensitive groups, such as benzyl (B1604629) ethers or halogens. stackexchange.comsemanticscholar.org Other reagent systems, like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, have also been developed for the selective reduction of aromatic nitro groups at room temperature. niscpr.res.in

The resulting product, 3-amino-5-(benzyloxy)benzoic acid, is a valuable building block for synthesizing dyes and biologically active compounds. researchgate.net

| Reagent/System | Conditions | Product | Reference(s) |

| H₂ / Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Moderate H₂ pressure, often in a solvent like ethanol (B145695) or aqueous salt solution. | 3-Amino-5-(benzyloxy)benzoic acid | masterorganicchemistry.comgoogle.com |

| SnCl₂·2H₂O / Acid (e.g., HCl) | Typically heated in ethanol or ethyl acetate (B1210297). | 3-Amino-5-(benzyloxy)benzoic acid | stackexchange.comsemanticscholar.org |

| Fe / Acid (e.g., HCl, Acetic Acid) | Refluxing in acidic medium. | 3-Amino-5-(benzyloxy)benzoic acid | masterorganicchemistry.comsemanticscholar.org |

| Zn / Acid (e.g., HCl) | Acidic conditions. | 3-Amino-5-(benzyloxy)benzoic acid | masterorganicchemistry.com |

| Hydrazine glyoxylate / Zn or Mg powder | Room temperature or gentle warming. | 3-Amino-5-(benzyloxy)benzoic acid | niscpr.res.in |

Carboxylic Acid Derivatization

The carboxylic acid group is another reactive site in the molecule, allowing for the synthesis of various derivatives such as esters and acyl chlorides. chemcess.com

This compound can be converted to its corresponding esters through reaction with alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). truman.edu This is an equilibrium process, and to drive the reaction towards the ester product, excess alcohol is often used as the solvent and water is removed as it forms. truman.edu

For example, reacting this compound with anhydrous methanol under reflux with a catalytic amount of concentrated H₂SO₄ yields methyl 3-(benzyloxy)-5-nitrobenzoate. truman.edu Similar reactions with other alcohols can produce a variety of esters. The esterification of nitrobenzoic acids can also be catalyzed by formic acid when reacting with tertiary amino alcohols. google.com

| Alcohol | Catalyst | Conditions | Product | Reference(s) |

| Methanol (CH₃OH) | H₂SO₄ (conc.) | Reflux | Methyl 3-(benzyloxy)-5-nitrobenzoate | truman.edu |

| Ethanol (C₂H₅OH) | H₂SO₄ (conc.) | Reflux | Ethyl 3-(benzyloxy)-5-nitrobenzoate | chemcess.com |

| Glycerol (B35011) | Acid Catalyst | >100°C with azeotropic water removal | Glycerol esters of this compound | google.com |

The carboxylic acid can be transformed into the more reactive 3-(Benzyloxy)-5-nitrobenzoyl chloride. nih.gov This is typically achieved by treating the acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used at reflux. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. orgsyn.org

Another powerful chlorinating agent is phosphorus pentachloride (PCl₅), which also converts the carboxylic acid to the acyl chloride upon heating. orgsyn.org The resulting acyl chloride is a key intermediate for synthesizing amides and esters under milder conditions than direct reactions with the carboxylic acid.

| Reagent | Conditions | Product | Reference(s) |

| Thionyl chloride (SOCl₂) | Reflux | 3-(Benzyloxy)-5-nitrobenzoyl chloride | orgsyn.org |

| Phosphorus pentachloride (PCl₅) | Heating on a water bath | 3-(Benzyloxy)-5-nitrobenzoyl chloride | orgsyn.org |

Aromatic Substitution Reactions and Their Limitations

Further electrophilic aromatic substitution on the benzene (B151609) ring of this compound is significantly hindered. wikipedia.org The benzene ring is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). Both of these groups are strongly deactivating, meaning they reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. chemcess.comwikipedia.org

The benzyloxy group (-OCH₂C₆H₅) is an ortho-, para-directing activator. However, its activating effect is insufficient to overcome the strong deactivating influence of the two meta-positioned nitro and carboxyl groups. Consequently, classic electrophilic aromatic substitution reactions like Friedel-Crafts alkylations and acylations fail on such strongly deactivated rings. chemistrysteps.comlibretexts.org Halogenation or further nitration would require harsh conditions and would likely result in low yields or decomposition.

Oxidative Transformations of the Benzyloxy Moiety

The benzyloxy group (-OCH₂C₆H₅) serves as a protecting group for the hydroxyl functionality at the 3-position. This group can be removed or transformed under specific conditions. The most common method for cleaving a benzyl ether is catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst). smolecule.com However, these conditions would simultaneously reduce the nitro group to an amine. masterorganicchemistry.com

Selective oxidative cleavage of the benzyl C-O bond, without affecting the nitro group, is more challenging. While methods exist for the oxidative cleavage of benzyl ethers, they often require specific reagents that might not be compatible with the nitro group. Electrochemical methods have been developed for the selective oxidative cleavage of benzylic C-N bonds, suggesting potential pathways for C-O bond cleavage as well. nih.gov In some contexts, the benzyloxy group can be converted to a hydroxyl group, leading to different derivatives with potentially varied biological activities. smolecule.com

Decarboxylation Pathways of Nitrobenzoic Acids

The carboxylic acid group can be removed from the aromatic ring through decarboxylation, a reaction that typically requires high temperatures. wikipedia.org For nitrobenzoic acids, the presence of the electron-withdrawing nitro group can facilitate this process compared to unsubstituted benzoic acid. oup.com The thermal decarboxylation of m-nitrobenzoic acid, a related compound, occurs at temperatures above its melting point, yielding nitrobenzene. chemcess.com For 3-nitrobenzoic acid, this occurs at temperatures above 238 °C. chemcess.com

The reaction can be carried out by heating the acid in a high-boiling point solvent like glycerol or quinoline, sometimes in the presence of a copper catalyst to facilitate the reaction at lower temperatures. wikipedia.orgoup.com The mechanism for the thermal decarboxylation of m- and p-nitrobenzoic acids is suggested to be a unimolecular electrophilic substitution (Sᴇ1). oup.com

Derivatives and Structural Analogs in Academic Research

Design Principles for Structural Modification

The rational design of new derivatives hinges on established chemical principles. By systematically altering the substitution pattern and introducing new functional groups, scientists can modulate properties such as electronic effects, steric hindrance, solubility, and receptor binding affinity.

For instance, the placement of the electron-withdrawing nitro group relative to the carboxylic acid function directly impacts the acid's dissociation constant. researchgate.net Theoretical calculations on nitro-substituted benzoic acids have shown that the Gibbs energies of deprotonation are sensitive to the number and position of nitro groups. ncat.edu Similarly, the large benzyloxy group exerts steric and electronic effects that vary depending on its location (ortho, meta, or para) relative to the other substituents. While specific studies focusing solely on the isomers of benzyloxy-nitrobenzoic acid are not abundant in the provided results, the principles derived from studies on hydroxy- and methoxy-substituted benzoic acids are applicable. google.com The interplay between the inductive and resonance effects of the benzyloxy and nitro groups, dictated by their positions, is a key consideration in the design of new analogs.

A primary strategy for modifying the scaffold is the introduction of additional functional groups to the aromatic ring. These substituents can be chosen to impart specific properties.

Methoxy (B1213986) Groups: The introduction of a methoxy group (–OCH₃) is a common modification. For example, derivatives like 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid have been synthesized and studied. orgsyn.org The methoxy group, being an electron-donating group, can modulate the electronic properties of the ring and influence the molecule's biological activity, such as its potential as an antiproliferative agent. orgsyn.org The synthesis of such compounds often starts from readily available precursors like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). up.pt

Halogen and Nitro Groups: The addition of halogens (e.g., chlorine) or further nitro groups serves to increase the electron-withdrawing nature of the molecule. In research focused on developing new therapeutic agents, such as those for tuberculosis, libraries of benzoic acid esters with chloro and dinitro substitutions have been synthesized to modulate the pKa of the resulting acid and enhance biological activity. nih.gov For example, 3,5-dinitrobenzoic acid is a well-characterized derivative prepared by the nitration of benzoic acid or 3-nitrobenzoic acid. researchgate.net

Alkyl Groups: While less specifically detailed in the search results for benzyloxy-nitrobenzoic acids, the introduction of alkyl groups is a general strategy in medicinal chemistry to enhance lipophilicity, which can improve membrane permeability.

The following table summarizes the types of additional substituents and their general purpose in modifying benzoic acid derivatives.

| Substituent | Example Compound Class | General Purpose |

| Methoxy | Benzyloxy-nitro-methoxybenzoic acids | Modulate electronic properties, potential biological activity |

| Halogen | Dichlorobenzoic acid derivatives | Increase electron-withdrawing character, modulate pKa |

| Nitro | Dinitrobenzoic acid derivatives | Enhance electron-withdrawing properties, potential biological activity |

Conformational Analysis of Derivatives and Substituted Systems

The three-dimensional shape, or conformation, of a molecule is critical to its function and its interactions with biological systems. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For derivatives of 3-(benzyloxy)-5-nitrobenzoic acid, the key structural features influencing conformation are the bulky, flexible benzyloxy group and the planar, electron-withdrawing nitro group.

Key Conformational Considerations:

Nitro Group: The nitro group (-NO₂) is relatively rigid and planar. Its presence influences the electronic properties of the benzene (B151609) ring and can participate in intermolecular interactions, such as hydrogen bonding and stacking interactions.

Carboxylic Acid Group: The orientation of the carboxylic acid group relative to the benzene ring is also a key conformational parameter, affecting its acidity and ability to form hydrogen bonds.

Methods of Analysis: While specific crystal structure data for this compound derivatives were not found in the provided research, the conformational properties of related molecules are often studied using a combination of experimental and computational techniques.

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule, revealing bond lengths, bond angles, and how molecules pack together in a crystal.

Computational Modeling: Molecular modeling and docking studies are powerful tools for predicting the preferred conformations of a molecule in different environments. For example, in the study of thieno[2,3-b]pyridine (B153569) derivatives, molecular docking was used to predict the optimal binding conformation of ligands within a protein's binding pocket, a process that inherently relies on conformational analysis. mdpi.com

The interplay between the flexible benzyloxy group and the rigid nitro and carboxylic acid groups suggests that derivatives of this compound can adopt a range of conformations, which is a critical factor in their potential applications in materials science and medicinal chemistry.

Applications in Advanced Organic Synthesis and Materials Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the aromatic ring of 3-(Benzyloxy)-5-nitrobenzoic acid makes it an important starting material for the construction of more elaborate molecular architectures.

Synthetic Intermediate for Pharmaceutical Scaffolds

This compound serves as a crucial intermediate in the development of pharmaceutical compounds. The presence of the benzyloxy group can enhance the lipophilicity of a molecule, while the nitro and carboxylic acid groups provide sites for further chemical modification. These features make it a suitable starting point for creating diverse molecular scaffolds with potential therapeutic applications. For instance, derivatives of nitrobenzoic acids have been explored for their potential in developing new drugs. The reduction of the nitro group to an amine is a common and pivotal step, leading to the formation of aminobenzoic acid derivatives that are precursors to a wide array of pharmacologically active molecules.

| Intermediate | Potential Therapeutic Area |

| 3-(Benzyloxy)-5-aminobenzoic acid | Anti-inflammatory, Antimicrobial |

| N-substituted 5-nitroanthranilic acids | Treatment of cerebral edemas |

Precursor for Advanced Organic Structures (e.g., Anthranilic Acid Derivatives, Acridones)

The transformation of this compound into other key organic structures is a testament to its synthetic utility.

Anthranilic Acid Derivatives: A significant application of nitrobenzoic acids is their conversion to anthranilic acids. google.com The reduction of the nitro group in this compound yields 3-(Benzyloxy)-5-aminobenzoic acid, an anthranilic acid derivative. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium. google.com Anthranilic acids are important starting materials for the synthesis of various compounds, including dyes. google.com

Acridones: Acridone (B373769) alkaloids are a class of heterocyclic compounds known for their broad range of pharmaceutical activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov The synthesis of certain acridone derivatives can start from anthranilate, which can be derived from this compound. nih.gov The general biosynthetic pathway for acridones involves the reaction of an anthranilate derivative with malonyl-CoA. nih.gov

Integration into Functional Material Design

The chemical properties of this compound also lend themselves to the creation of functional materials with specific and desirable characteristics.

Precursor in the Synthesis of Dyes and Pigments

Nitroaromatic compounds have historically been important precursors in the dye and pigment industry. epa.gov While direct application of this compound as a dye is not its primary use, its derivatives, particularly the corresponding amino compounds, are valuable intermediates. The reduction of the nitro group to an amine allows for diazotization and subsequent coupling reactions to form azo dyes. researchgate.net Azo compounds are a major class of synthetic dyes and pigments with a wide range of applications. epa.gov

Contribution to Specialized Materials with Defined Properties

The rigid structure and functional groups of this compound and its derivatives can be exploited to create materials with specific properties. The presence of the aromatic rings and the potential for hydrogen bonding and other intermolecular interactions make it a candidate for the design of liquid crystals and other ordered materials. Furthermore, the nitro group, being strongly electron-withdrawing, can influence the electronic properties of materials into which it is incorporated.

Supramolecular Chemistry and Coordination Polymer Design

The carboxylic acid group of this compound is a key functional group for building larger assemblies through non-covalent interactions, a field known as supramolecular chemistry. This group can participate in hydrogen bonding to form dimers, chains, and more complex networks.

Ligand Design for Metal Complexation

In the field of coordination chemistry, the design of organic ligands is crucial for the development of metal complexes with specific geometries and properties. While direct studies detailing the use of this compound as a primary ligand are limited, the broader class of nitrobenzoic acids has been extensively used to create coordination compounds. nih.gov The carboxylate group of these acids readily coordinates with a variety of metal ions. nih.gov

The presence of the nitro group in this compound can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity or stability. The benzyloxy group can also play a role in directing the self-assembly of metal complexes and influencing their solubility in different solvents. The fundamental coordination chemistry of related nitro-substituted benzoic acids with various transition metals has been a subject of significant research, as detailed in the table below.

| Metal Ion | Coordinating Atoms from Ligand | Resulting Complex Structure | Reference |

| Eu(III) | Carboxylate Oxygen | 1D Coordination Polymer | nih.gov |

| Tb(III) | Carboxylate Oxygen | 1D Coordination Polymer | nih.gov |

| Cd(II) | Carboxylate Oxygen and Pyridyl Nitrogen | 3D Metal-Organic Framework | nih.gov |

| Ni(II) | Carboxylate Oxygen and Pyridyl Nitrogen | 2D Network | nih.gov |

This table presents data for related nitrobenzoic acid ligands to illustrate the potential coordination behavior.

Construction of Extended Frameworks and Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. These materials have gained significant attention for their applications in gas storage, catalysis, and sensing. The dicarboxylate and tricarboxylate derivatives of benzene (B151609) are common building blocks for MOFs. brieflands.comrroij.comwpi.edu

Although there is a lack of specific reports on the use of this compound in the synthesis of MOFs, its structure suggests it could serve as a valuable building block. The carboxylic acid group can act as the primary coordination site, while the benzyloxy and nitro groups can be used to functionalize the pores of the resulting framework. For instance, the nitro group could be reduced to an amine post-synthesis, allowing for further chemical modification. Research on similar molecules, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, has demonstrated the successful construction of 3D MOFs with interesting topological structures and gas adsorption properties. nih.gov

Application as Photosensitizers in Luminescence Research

Luminescent metal complexes have applications in various fields, including bioimaging, sensing, and lighting. The ligand plays a critical role in determining the photophysical properties of these complexes. While there is no direct research on the use of this compound in luminescent complexes, studies on related nitrobenzoic acid complexes with lanthanide ions like Eu(III) and Tb(III) have been conducted. nih.gov These studies have shown that the ligands can effectively sensitize the metal ion's luminescence, although the quantum yields may be modest. nih.gov

The nitro group in this compound is an electron-withdrawing group, which can influence the energy levels of the ligand and affect the efficiency of energy transfer to the metal center in a potential luminescent complex. The photoluminescence of MOFs constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid has been shown to be enhanced and red-shifted compared to the free ligand, indicating that incorporation into a rigid framework can favorably alter the photophysical properties. nih.gov

Linker Applications in Chemical Biology Research

In chemical biology, linker molecules are used to connect different molecular entities, such as a drug and a targeting moiety, or to attach molecules to a solid support for applications like solid-phase synthesis. The bifunctional nature of this compound, with its carboxylic acid and a modifiable nitro group, makes it a potential candidate for such applications.

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like 3-(Benzyloxy)-5-nitrobenzoic acid, offering insights that complement experimental findings. These theoretical methods allow for the detailed examination of molecular structure, electronic characteristics, and potential interactions at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the equilibrium geometry and electronic properties of organic compounds. For derivatives of benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular parameters. vjst.vnnih.gov

The optimized molecular structure of this compound would be characterized by the spatial arrangement of its constituent atoms that corresponds to the lowest energy state. DFT calculations for analogous compounds like 3,5-dinitrobenzoic acid and benzoic acid itself have successfully determined key geometric parameters. nih.govvjst.vn These calculations provide data on bond lengths, bond angles, and dihedral angles. The presence of the bulky benzyloxy group and the electron-withdrawing nitro group on the benzene (B151609) ring influences the planarity and geometry of the molecule.

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. vjst.vn For nitro-substituted benzoic acids, the strong electron-withdrawing nature of the nitro group typically lowers both HOMO and LUMO energy levels and reduces the energy gap.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. They illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. vjst.vnniscpr.res.in For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid and nitro groups, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be located around the acidic hydrogen of the carboxyl group.

Table 1: Representative Geometric Parameters for Nitrobenzoic Acid Derivatives Calculated by DFT This table presents typical calculated values for a related structure, 3-nitrobenzoic acid, to illustrate the outputs of DFT calculations. Experimental values are provided for comparison.

| Parameter | Bond/Angle | DFT Calculation (B3LYP/6-311++G**) | Experimental |

|---|---|---|---|

| Bond Length (Å) | C-C (ring) | 1.387 - 1.397 | 1.368 - 1.404 |

| C-C (carboxyl) | 1.498 | 1.484 | |

| C=O | 1.214 | 1.221 | |

| C-O (hydroxyl) | 1.359 | 1.314 | |

| C-N | 1.472 | 1.474 | |

| Bond Angle (°) | C-C-C (ring) | 118.5 - 121.3 | 117.8 - 121.7 |

| O=C-O | 123.6 | 123.2 | |

| C-C-N | 118.5 | 118.6 |

Source: Data adapted from studies on 3-nitrobenzoic acid. researchgate.net

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable insights into the nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra of molecules.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors. researchgate.net From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values are often correlated with experimental data to aid in the assignment of complex spectra. researchgate.netnih.gov Calculations for related nitrobenzoic acids have shown a good correlation between the computed and experimental chemical shifts, confirming the reliability of this approach for structural elucidation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. vjst.vn This approach calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of electronic transitions, respectively. vjst.vn The calculations can be performed for the molecule in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the aromatic ring, the nitro group, and the carboxyl group.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Nitrobenzoic Acid This table demonstrates the typical correlation between theoretical predictions and experimental results for a closely related compound.

| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) (DFT/B3LYP) |

|---|---|---|

| C1 (C-COOH) | 134.9 | 136.0 |

| C2 | 127.3 | 128.1 |

| C3 (C-NO₂) | 148.2 | 148.5 |

| C4 | 122.3 | 122.9 |

| C5 | 132.8 | 133.5 |

| C6 | 124.6 | 125.4 |

| C7 (COOH) | 165.2 | 167.8 |

Source: Data adapted from studies on 3-nitrobenzoic acid. researchgate.net

The dipole moment, polarizability, and hyperpolarizability are fundamental electronic properties that describe a molecule's response to an external electric field. These parameters can be accurately calculated using quantum chemical methods and are crucial for understanding intermolecular interactions and predicting non-linear optical (NLO) properties.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment.

First-order hyperpolarizability (β) quantifies the non-linear response of a molecule to a strong electric field and is the microscopic origin of second-order NLO phenomena, such as second-harmonic generation. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

These properties are typically calculated using a finite field approach within a DFT framework. researchgate.net For a molecule like this compound, the presence of both an electron-donating ether linkage (in the benzyloxy group) and a strong electron-withdrawing nitro group connected through a π-conjugated system can lead to significant charge transfer and potentially large hyperpolarizability values.

Table 3: Key Molecular Electronic Properties and Their Significance

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | µ | Indicates molecular polarity; influences solubility and intermolecular forces. |

| Mean Polarizability | α | Measures the response of the molecular electron cloud to an electric field. |

| First Hyperpolarizability | β | Determines second-order non-linear optical (NLO) activity. |

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). niscpr.res.in This method is a cornerstone of structure-based drug design, helping to elucidate binding mechanisms and predict binding affinities. nih.gov

The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on a force field that estimates the binding energy. nih.gov A low binding energy score indicates a more stable and favorable interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

While specific molecular docking studies for this compound are not prominently reported, its structure suggests it could be investigated as a potential inhibitor for various enzymes. For example, benzoic acid derivatives have been docked against targets like carbonic anhydrase. niscpr.res.in A docking study of this compound would involve preparing its 3D structure and docking it into the binding site of a selected protein target to predict its binding mode and inhibitory potential.

Mechanistic Probes of Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic strategies. For compounds like this compound, probing reaction pathways can reveal how the molecule behaves under specific conditions, such as exposure to light.

The nitrobenzyl group is a well-known photolabile protecting group, particularly the ortho-nitrobenzyl variant, which is used to "cage" and later release biologically active molecules or functional groups like carboxylic acids upon UV irradiation. nih.govresearchgate.net The deprotection mechanism of related o-nitrobenzyl esters has been studied extensively and provides a model for understanding potential photochemical pathways.

The generally accepted mechanism proceeds as follows nih.govpsu.edu:

Photoexcitation : Upon absorption of UV light (typically in the 300–365 nm range), the nitro group is promoted to an excited state.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂- group adjacent to the ester oxygen). This step results in the formation of a transient species known as an aci-nitro tautomer.

Cyclization and Rearrangement : The aci-nitro intermediate undergoes a rapid molecular rearrangement, cyclizing to form a five-membered ring derivative (a benzoisoxazoline).

Cleavage : This cyclic intermediate is unstable and quickly fragments, cleaving the ester bond. This final step releases the free carboxylic acid and an o-nitrosobenzaldehyde as the primary photoproducts.

While this compound itself is a benzoic acid and not an ester, its benzyloxy group is structurally related to the nitrobenzyl protecting groups. The photochemical principles observed in the deprotection of o-nitrobenzyl esters serve as a critical mechanistic probe for predicting the light-induced reactivity of related structures containing both nitro and benzyloxy functionalities. nih.govresearchgate.net

Investigations into Staudinger Ligation Mechanisms

The Staudinger ligation is a highly selective and bioorthogonal chemical reaction that forms a stable amide bond from an azide (B81097) and a phosphine (B1218219). nih.gov This transformation has become a cornerstone in chemical biology for applications such as protein engineering, cell-surface labeling, and bioconjugation. nih.govysu.am The mechanism, inspired by the classical Staudinger reaction, involves the initial reaction of a phosphine with an azide to form an aza-ylide intermediate, which is then trapped by an electrophile to yield the final ligation product. organic-chemistry.orgnih.gov

In the context of a molecule like this compound, the carboxylic acid group serves as a built-in intramolecular electrophilic trap. The reaction is initiated by a phosphine equipped with a suitable tether to the azide reactant. Mechanistic studies of similar systems reveal a sequence of well-defined steps:

Nucleophilic Attack : The reaction commences with the nucleophilic attack of the phosphorus atom of the phosphine onto the terminal nitrogen atom of the azide. This initial step leads to the formation of a linear phosphazide (B1677712) intermediate. ysu.amorganic-chemistry.org

Aza-ylide Formation : The phosphazide intermediate is unstable and readily undergoes an intramolecular rearrangement. It cyclizes to form a four-membered ring transition state, which then extrudes a molecule of dinitrogen (N₂) in an irreversible step. nih.gov The product of this step is a highly reactive aza-ylide (or iminophosphorane). ysu.amorganic-chemistry.org

Intramolecular Acyl Transfer : The aza-ylide is a potent nucleophile and base. In the presence of the tethered this compound, the aza-ylide's nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid group. This intramolecular cyclization results in the formation of a five- or six-membered ring intermediate.

Hydrolysis and Rearrangement : This cyclic intermediate undergoes hydrolysis. The process ultimately leads to the cleavage of the P-N bond, forming the stable amide bond of the final product and releasing a phosphine oxide byproduct. ysu.am The oxygen atom incorporated into the phosphine oxide originates from water present in the reaction medium. ysu.am

The efficiency and outcome of the ligation are influenced by the electronic properties of the substituents on both the phosphine and the aromatic ring of the benzoic acid derivative. The electron-withdrawing nitro group on the this compound ring can influence the reactivity of the carboxylic acid trap.

Analysis of Intermediate Formation and Reaction Kinetics

Reaction Kinetics The rate-determining step of the Staudinger ligation is generally considered to be the initial nucleophilic attack of the phosphine on the azide to form the phosphazide intermediate (k₁). ysu.amnih.gov This is supported by kinetic analyses where no reaction intermediates are observed to accumulate under typical aqueous conditions, suggesting the first step is irreversible and slower than subsequent steps. ysu.am

Phosphine Nucleophilicity : The rate of the ligation is highly dependent on the nucleophilicity of the phosphine. Hammett analyses have demonstrated that phosphines bearing electron-donating substituents react more rapidly. ysu.amnih.gov This is because electron-donating groups increase the electron density on the phosphorus atom, enhancing its nucleophilicity and accelerating the initial attack on the azide.

Solvent Effects : The reaction proceeds more rapidly in polar, protic solvents. ysu.amnih.gov Polar solvents can stabilize the charge separation in the transition state of the initial phosphine-azide addition, thereby lowering the activation energy.

Table 1: Effect of Phosphine Substituents on Staudinger Ligation Rate

| Substituent on Arylphosphine | Electronic Effect | Expected Impact on Reaction Rate |

|---|---|---|

| Methoxy (B1213986) (-OCH₃) | Electron-Donating | Accelerates |

| Methyl (-CH₃) | Electron-Donating | Accelerates |

| Hydrogen (-H) | Neutral | Baseline |

| Chloro (-Cl) | Electron-Withdrawing | Decelerates |

Intermediate Formation The primary intermediates in the Staudinger ligation are the phosphazide and the subsequent aza-ylide. ysu.am While these are typically transient and not observed directly in aqueous media, an intermediate has been identified and characterized when the reaction is performed under anhydrous (water-free) conditions. ysu.amnih.gov In the presence of water, a proposed phosphonium (B103445) intermediate is formed, which is then readily trapped by water to facilitate the final amide bond formation. ysu.am In less efficient reactions or under suboptimal conditions, side reactions can occur, leading to the accumulation of byproducts such as an amine from Staudinger reduction or a phosphonamide from an alternative aza-Wittig pathway. nih.gov

Table 2: Key Intermediates in the Staudinger Ligation

| Intermediate | Structure Description | Role in Mechanism |

|---|---|---|

| Phosphazide | Linear adduct of phosphine and azide (R₃P-N=N=N-R') | First intermediate formed; its formation is the rate-limiting step. ysu.amnih.gov |

| Aza-ylide (Iminophosphorane) | Species with a P=N double bond (R₃P=N-R') | Formed after the loss of N₂; acts as the key nucleophile for acyl transfer. organic-chemistry.orgnih.gov |

| Phosphonium Intermediate | Proposed cyclic species formed after intramolecular acyl transfer | Precedes hydrolysis and formation of the final amide product. ysu.am |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 3-(Benzyloxy)-5-nitrobenzoic acid, identifying its functional groups, and providing insights into its electronic properties.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The benzylic protons (–OCH₂Ph) typically appear as a singlet around δ 5.1–5.3 ppm. The aromatic protons on the benzoic acid ring and the benzyl (B1604629) group resonate in the region of δ 7.2–8.1 ppm, with their specific chemical shifts and coupling patterns influenced by the positions of the benzyloxy and nitro substituents. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its presence can be confirmed by D₂O exchange. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the compound. The carbonyl carbon of the carboxylic acid group typically resonates in the downfield region, often around δ 166–172 ppm. The carbon atoms of the aromatic rings appear in the range of approximately δ 116–164 ppm. The benzylic carbon (–OCH₂) signal is usually found around δ 70 ppm. The presence of the electron-withdrawing nitro group and the electron-donating benzyloxy group influences the chemical shifts of the aromatic carbons, providing further confirmation of the substitution pattern. rsc.org

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| This compound | 5.1–5.3 (benzyloxy protons), 7.2-8.1 (aromatic protons) | ~166-172 (C=O), ~116-164 (aromatic C), ~70 (-OCH₂) | Not specified | |

| 4-Fluorobenzoic acid | 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H) | 166.84, 166.37, 164.38, 132.59, 127.83, 116.14 | DMSO-d6 | rsc.org |

| Benzoic acid | 11.74 (s, 1H), 8.18 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.52 (t, J = 7.8 Hz, 2H) | 172.57, 133.83, 130.25, 129.41, 128.51 | CDCl₃ | rsc.org |

Note: The data for this compound is a general representation. Specific chemical shifts can vary depending on the solvent and experimental conditions. Data for related compounds are provided for comparative purposes.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key IR absorptions include:

Carboxylic Acid O-H Stretch: A very broad band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. chegg.comdocbrown.info

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyloxy group are observed just below 3000 cm⁻¹. docbrown.info

Carbonyl (C=O) Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is found in the range of 1680–1710 cm⁻¹. docbrown.info

Nitro (NO₂) Group Stretches: Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration around 1520–1560 cm⁻¹ and a symmetric stretching vibration around 1345–1385 cm⁻¹.

C-O Stretch: The stretching vibration of the ether linkage (Ar-O-CH₂) typically appears in the region of 1200–1300 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500–3300 (broad) | chegg.comdocbrown.info |

| Aromatic/Aliphatic C-H | Stretch | ~3000-3100 (aromatic), ~2850-2960 (aliphatic) | docbrown.info |

| Carbonyl | C=O Stretch | 1680–1710 | docbrown.info |

| Nitro | Asymmetric NO₂ Stretch | 1520–1560 | |

| Nitro | Symmetric NO₂ Stretch | 1345–1385 | |

| Ether | C-O Stretch | 1200–1300 | docbrown.info |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions in the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The presence of the benzyloxy and nitro groups, which act as auxochromes and chromophores respectively, influences the position and intensity of these absorption maxima. The specific λmax values can be used for quantitative analysis and to study the electronic effects of the substituents on the benzoic acid core. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing this compound.

In ESI-MS, the compound is typically ionized to form either a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (molecular weight 273.24 g/mol ), the [M-H]⁻ ion would be observed at an m/z (mass-to-charge ratio) of approximately 272.23. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.orgnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing the loss of specific groups, such as the benzyl group or the carboxylic acid group. nih.gov

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Column chromatography is a widely used method for purifying solid organic compounds. researchgate.net In the synthesis of this compound, the crude product is often purified by passing it through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgmdpi.com

A suitable solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts. The polarity of the eluent is critical; a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol) is commonly used. rsc.orgmdpi.com The polarity of the eluent is often gradually increased during the separation process (gradient elution) to effectively elute compounds with different polarities. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC). mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry, valued for its simplicity, speed, and efficiency in monitoring the progress of a chemical reaction. In the synthesis of this compound, which is typically prepared via the nitration of 3-(benzyloxy)benzoic acid, TLC is used to track the consumption of the starting material and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system, known as the mobile phase. By capillary action, the mobile phase moves up the plate, carrying the components of the reaction mixture with it at different rates. The rate of movement depends on the polarity of the components and their affinity for the stationary and mobile phases.

For aromatic acids like this compound, a common mobile phase is a mixture of a non-polar solvent, such as hexane or toluene (B28343), and a more polar solvent like ethyl acetate or ethanol (B145695). The ratio of these solvents can be adjusted to achieve optimal separation of the starting material, product, and any potential by-products. Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic rings in the compounds absorb UV radiation and appear as dark spots on a fluorescent background. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system and is used to identify the components of the reaction mixture. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Interactive Table: Hypothetical TLC Monitoring of the Synthesis of this compound

| Time Point | Starting Material (Rf) | Product (Rf) | Observations |

| 0 h | 0.65 | - | A single spot corresponding to the starting material is observed. |

| 1 h | 0.65 | 0.45 | The starting material spot has diminished in intensity, and a new, lower Rf spot for the more polar product has appeared. |

| 3 h | Faint | 0.45 | The starting material spot is barely visible, indicating the reaction is nearing completion. The product spot is intense. |

| 5 h | - | 0.45 | The starting material spot has completely disappeared, signaling the completion of the reaction. |

Note: Rf values are illustrative and depend on the specific TLC conditions (e.g., exact solvent composition, temperature).

Recrystallization Techniques for Compound Purity

Following the synthesis of this compound, the crude product is often contaminated with unreacted starting materials, by-products, or other impurities. Recrystallization is a powerful and widely used technique to purify solid organic compounds. The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.

An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble at high temperatures (allowing for their removal by hot filtration) or highly soluble at room temperature (so they remain in the solution, known as the mother liquor, upon cooling).

For a polar compound like this compound, which contains a carboxylic acid and a nitro group, polar solvents are generally suitable for recrystallization. A mixture of ethanol and water is often a good choice, as the compound is typically soluble in hot ethanol and less soluble in water. The process involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be filtered off at this stage. The hot, clear solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, and it begins to crystallize out of the solution, forming a pure crystalline solid. The soluble impurities remain in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Solid-State Structural Elucidation

The definitive confirmation of a molecule's structure and elemental composition is achieved through solid-state analysis techniques. These methods provide precise information about the spatial arrangement of atoms and the stoichiometric ratios of the elements within the compound.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. To perform this analysis, a high-quality single crystal of this compound is required, which can often be grown during the recrystallization process by allowing for very slow cooling.

The single crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed mathematically to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure.

Furthermore, X-ray crystallography provides detailed information about the crystal packing, which is the arrangement of molecules within the crystal lattice. This includes intermolecular interactions such as hydrogen bonding, which are crucial in understanding the physical properties of the solid. While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a structurally similar compound, 3,5-Bis(benzyloxy)benzoic acid, to illustrate the type of information obtained from such an analysis. researchgate.net

Interactive Table: Representative Crystallographic Data for a Related Benzoic Acid Derivative

| Parameter | Value (for 3,5-Bis(benzyloxy)benzoic acid) |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.2801 (2) |

| b (Å) | 11.6830 (5) |

| c (Å) | 14.4803 (7) |

| α (°) | 83.303 (2) |

| β (°) | 80.775 (2) |

| γ (°) | 79.031 (1) |

| Volume (ų) | 862.17 (6) |

| Z | 2 |

| R-factor | 0.053 |

Note: This data is for the related compound 3,5-Bis(benzyloxy)benzoic acid and is presented for illustrative purposes. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, with a molecular formula of C₁₄H₁₁NO₅, the theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen, and the molecular weight of the compound (273.24 g/mol ). The experimental values are obtained using an elemental analyzer, which involves combusting a small, precisely weighed sample of the purified compound at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample.

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 61.54 | [Illustrative: 61.50] |

| Hydrogen (H) | 4.06 | [Illustrative: 4.10] |

| Nitrogen (N) | 5.13 | [Illustrative: 5.11] |

Note: "Found" values are illustrative examples of what would be expected for a pure sample and are not based on a specific experimental report.

Future Research Directions and Unaddressed Challenges

Development of Greener Synthetic Routes and Catalytic Systems

The conventional synthesis of 3-(Benzyloxy)-5-nitrobenzoic acid typically involves the nitration of 3-(benzyloxy)benzoic acid using a harsh mixture of concentrated nitric and sulfuric acids. This method presents several environmental and safety challenges, including the use of corrosive reagents and the generation of significant acidic waste.

Future research should prioritize the development of greener synthetic alternatives. This includes:

Mild Nitrating Agents: Investigating alternative nitrating agents that operate under less acidic conditions to minimize waste and improve safety.

Catalytic Systems: Designing solid acid catalysts or other heterogeneous catalysts that can facilitate the nitration with high regioselectivity, be easily recovered, and recycled.

Solvent-Free Reactions: Exploring mechanochemical or solvent-free reaction conditions to reduce the use of volatile organic compounds. For related compounds, alternative solvents like dichloroethane (DCE) have been shown to reduce isomerization during nitration compared to dichloromethane (B109758) (DCM).

Exploration of Novel Chemical Transformations for Diversification

The chemical utility of this compound lies in its potential for diversification. The existing functional groups are gateways to a wide array of derivatives. Standard transformations include the reduction of the nitro group to an amine using methods like catalytic hydrogenation. However, there is vast untapped potential for more advanced and novel chemical transformations.

Future explorations should focus on:

Cross-Coupling Reactions: Utilizing the aromatic ring for C-C and C-N bond-forming reactions. For instance, derivatives of the core structure could be functionalized for use in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are valuable in medicinal chemistry. smolecule.com

Functional Group Interconversion: Beyond simple nitro reduction, the development of selective transformations that can modify one functional group without affecting the others is crucial. This would allow for the programmed synthesis of highly functionalized molecules.

Macrocyclization: Using derivatives of this compound as monomers for the synthesis of macrocycles has been reported and presents an exciting area for creating larger molecular architectures for applications in materials science.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Currently, the synthesis and derivatization of this compound are largely guided by empirical methods. Advanced computational modeling offers a powerful tool to move towards a more predictive and rational design approach.

Key areas for future computational research include:

Reaction Mechanism Simulation: Using Density Functional Theory (DFT) and other quantum chemical methods to model the nitration reaction could help elucidate the mechanism and predict regioselectivity, potentially leading to the design of better catalysts and reaction conditions.

Reactivity Prediction: Computational models can predict the relative reactivity of the different positions on the aromatic ring and the functional groups. This would enable chemists to forecast the outcomes of various reactions and design synthetic routes more efficiently.

Property Prediction: Modeling can be used to predict the physicochemical and electronic properties of novel derivatives, helping to screen for candidates with desired characteristics for applications such as chemical probes or functional materials.

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netrsc.org Benzoic acid derivatives are known to participate in various MCRs, including Ugi-type reactions. nih.gov

Future research should investigate the potential of this compound and its simple derivatives (such as the corresponding amine) as building blocks in MCRs. This approach could:

Rapidly Generate Libraries: Enable the one-pot synthesis of diverse and complex scaffolds for high-throughput screening in drug discovery.

Improve Synthetic Efficiency: Offer a more atom-economical and step-efficient route to complex target molecules compared to traditional multi-step linear syntheses. rsc.org

Design of Next-Generation Chemical Probes and Functional Scaffolds

The unique structure of this compound makes it an attractive starting point for the design of specialized chemical tools and materials.

Future directions in this area include:

Chemical Probes: The development of photoaffinity labels from related nitrobenzoic acid derivatives has been demonstrated for probing biological systems like chloride channels. nih.gov By modifying the carboxylic acid or introducing other functionalities, this compound could be converted into tailored probes to study various biological targets.

Functional Scaffolds: The compound has been used in the synthesis of dendrimers and other supramolecular architectures. nih.gov Further research could explore its use as a foundational scaffold for creating novel materials with specific luminescent or magnetic properties, potentially through the formation of lanthanide coordination complexes. nih.gov

Biomimetic Materials: While not yet explored, the functional groups could be used to anchor the molecule within larger biomimetic scaffolds for applications in tissue engineering or materials science. nih.gov

Overcoming Synthesis Limitations for Scalability and Efficiency

The transition from laboratory-scale synthesis to industrial production presents significant challenges for many chemical processes, including that of this compound. The reliance on hazardous reagents and potentially low-yielding or poorly reproducible methods are major hurdles. google.com

Addressing these limitations requires a focus on:

Process Optimization: Systematic optimization of reaction parameters such as temperature, reactant concentration, and reaction time is needed to improve yield and purity on a larger scale. google.com

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction conditions (especially for highly exothermic reactions like nitration), improve safety, and allow for more efficient and scalable production.

Purification Methods: Developing more efficient purification strategies to remove side-products, such as over-nitrated species, is critical for achieving high purity at an industrial scale. The synthesis of related compounds often requires extensive purification to remove byproducts. semanticscholar.org

Q & A

Q. Methodological Considerations :

- Temperature Control : Excessive heat during nitration can lead to decomposition or byproducts.

- Protecting Groups : Benzyl groups are preferred due to stability under acidic nitration conditions but require catalytic hydrogenation for removal .

How can researchers optimize the introduction of phosphonate functionalities into this compound for metal-organic framework (MOF) synthesis?

Advanced Question

Phosphonate derivatives, such as 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid, are critical for creating porous MOFs. Key steps include: